molecular formula C23H19ClN2O2 B10832835 N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]naphthalene-1-carboxamide

N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]naphthalene-1-carboxamide

Cat. No.: B10832835
M. Wt: 390.9 g/mol
InChI Key: HRGRBMHGQQBNSK-UHFFFAOYSA-N
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Description

Aminocyclopentenone compound 2 is a synthetic organic compound characterized by a cyclopentane ring with an amino group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminocyclopentenone compound 2 can be synthesized through the aza-Piancatelli rearrangement of furylcarbinols with hydroxylamines. This reaction typically involves the use of a catalyst such as dysprosium triflate (Dy(OTf)3) in acetonitrile (MeCN) at elevated temperatures (around 80°C) to yield the desired aminocyclopentenone in high yield .

Industrial Production Methods

While specific industrial production methods for aminocyclopentenone compound 2 are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of starting materials like furylcarbinols and hydroxylamines.

Chemical Reactions Analysis

Types of Reactions

Aminocyclopentenone compound 2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the amino group under mild conditions.

Major Products Formed

The major products formed from these reactions include substituted aminocyclopentenones, hydroxylated derivatives, and various cyclopentane-based structures with enhanced biological activity .

Scientific Research Applications

Aminocyclopentenone compound 2 has several scientific research applications:

Mechanism of Action

The mechanism of action of aminocyclopentenone compound 2 involves its interaction with molecular targets such as bromodomain-containing proteins. These proteins recognize and bind acetylated histones, playing a key role in transcription regulation and epigenetic memory. The compound’s interaction with these targets can modulate gene expression and cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentenone: Shares the cyclopentane ring but lacks the amino group.

    Aminocyclohexenone: Similar structure but with a six-membered ring.

    Aminocyclopentadienone: Contains a diene system instead of a ketone.

Uniqueness

Aminocyclopentenone compound 2 is unique due to its specific combination of an amino group and a ketone on a cyclopentane ring. This structural motif imparts distinct reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C23H19ClN2O2/c1-14-20(11-12-22(14)27)26-21-13-16(9-10-19(21)24)25-23(28)18-8-4-6-15-5-2-3-7-17(15)18/h2-10,13,26H,11-12H2,1H3,(H,25,28)

InChI Key

HRGRBMHGQQBNSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)Cl

Origin of Product

United States

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